molecular formula C11H11NO3 B089125 Ethyl 6-hydroxy-1H-indole-2-carboxylate CAS No. 15050-03-0

Ethyl 6-hydroxy-1H-indole-2-carboxylate

Cat. No.: B089125
CAS No.: 15050-03-0
M. Wt: 205.21 g/mol
InChI Key: FVMVBNSCNRLYIJ-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-1H-indole-2-carboxylate typically involves the reaction of 6-hydroxyindole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond . The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 6-hydroxy-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of more complex indole derivatives. These derivatives are essential in organic synthesis and medicinal chemistry due to their diverse biological activities.

Synthetic Routes

The synthesis of this compound typically involves the functionalization of the indole ring. Common methods include:

  • Alkylation : Involves the reaction of indole derivatives with alkyl halides under basic conditions.
  • Esterification : The carboxylic acid group can be converted to an ester via reaction with alcohols in the presence of acid catalysts.

Biological Applications

Indole derivatives, including this compound, exhibit significant biological activities that are being explored for therapeutic purposes.

Biological Activities

  • Antiviral Properties : Research indicates that certain indole derivatives can inhibit viral replication, making them potential candidates for antiviral drug development.
  • Anticancer Activity : Studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their use in cancer therapy.
  • Antimicrobial Effects : this compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Medicinal Chemistry

The compound's derivatives are being investigated for their therapeutic effects, particularly in relation to inflammation and oxidative stress.

Therapeutic Potential

  • Anti-inflammatory Effects : Some studies suggest that this compound can inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antioxidant Activity : Its ability to scavenge free radicals positions it as a potential antioxidant agent.

Industrial Applications

In addition to its applications in research and medicine, this compound is utilized in various industrial processes.

Industrial Uses

  • Dyes and Pigments : The compound is used in the synthesis of dyes and pigments due to its vibrant color properties.
  • Chemical Manufacturing : It serves as an intermediate in the production of other industrial chemicals.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of alphavirus replication. The lead compound showed a tenfold increase in potency compared to previous analogs, highlighting its potential as an antiviral agent against neurotropic viruses .

Case Study 2: Anticancer Properties

Research into the anticancer properties of indole derivatives revealed that this compound could induce apoptosis in various cancer cell lines. This was attributed to its ability to modulate key signaling pathways involved in cell survival .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Chemical SynthesisBuilding block for indole derivativesEssential for synthesizing complex compounds
Biological ActivityAntiviralSignificant inhibition of viral replication
Medicinal ChemistryAnti-inflammatoryInhibition of pro-inflammatory pathways
Industrial ApplicationsDye synthesisUsed as an intermediate for vibrant dyes

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-hydroxy-1H-indole-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .

Biological Activity

Ethyl 6-hydroxy-1H-indole-2-carboxylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its various biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a hydroxy group at the 6-position and an ethyl ester at the carboxylic acid moiety. Its chemical structure can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3

This compound belongs to a broader class of indole derivatives that have been studied for their diverse biological activities, including antiviral, anticancer, and antimicrobial effects .

Antiviral Properties

Research indicates that indole derivatives, including this compound, exhibit antiviral properties. For instance, studies have shown that certain indole compounds can inhibit the replication of neurotropic alphaviruses such as the western equine encephalitis virus (WEEV) and Sindbis virus . The mechanism involves interaction with viral replication pathways, potentially through modulation of host cell signaling.

Anticancer Activity

Indole derivatives are also recognized for their anticancer potential. This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells, likely via the activation of intrinsic apoptotic pathways . The compound's structure allows it to interact with specific molecular targets involved in cell proliferation and survival.

Antimicrobial Effects

The antimicrobial activity of this compound has been noted in several studies. It exhibits inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The minimal inhibitory concentration (MIC) values for various pathogens indicate its potential use in treating infections .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), influencing pathways related to inflammation and immune response.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which could contribute to its anticancer and antiviral effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Antiviral Efficacy : In a study involving mouse models infected with WEEV, treatment with indole derivatives resulted in significant reductions in viral load and improved survival rates .
  • Cytotoxicity Against Cancer Cells : Research demonstrated that this compound induced apoptosis in human cancer cell lines such as HeLa and MDA-MB-231, with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Activity : this compound showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values supporting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-hydroxy-1H-indole-2-carboxylateHydroxy at position 5Anticancer, Antimicrobial
Methyl indole-6-carboxylateMethyl substitution at position 6Moderate cytotoxicity
Indole-2-carboxylic acidCarboxylic acid without ethyl groupLimited bioactivity

Properties

IUPAC Name

ethyl 6-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMVBNSCNRLYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 6-hydroxy-1H-indole-2-carboxylate
Ethyl 6-hydroxy-1H-indole-2-carboxylate
Ethyl 6-hydroxy-1H-indole-2-carboxylate
Ethyl 6-hydroxy-1H-indole-2-carboxylate
Ethyl 6-hydroxy-1H-indole-2-carboxylate
Ethyl 6-hydroxy-1H-indole-2-carboxylate

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